molecular formula C13H23NO3 B12932685 tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate

tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate

Cat. No.: B12932685
M. Wt: 241.33 g/mol
InChI Key: RJXXJYJUTXGGQR-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate is a synthetic organic compound that belongs to the class of azocanes Azocanes are eight-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone in the presence of a base to form the azocane ring. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 5-methyl-4-oxoazocane-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-10-6-5-8-14(9-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3

InChI Key

RJXXJYJUTXGGQR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(CCC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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